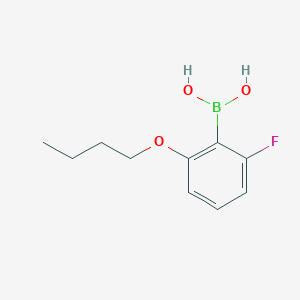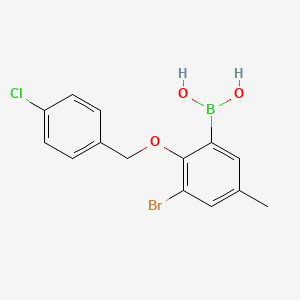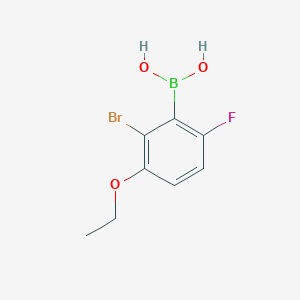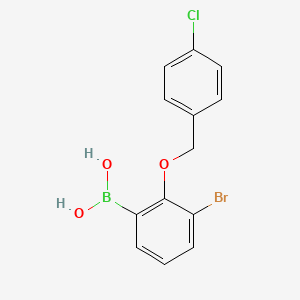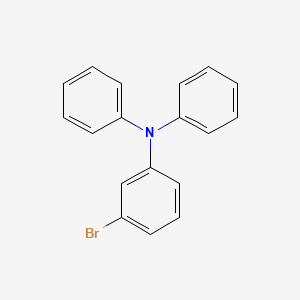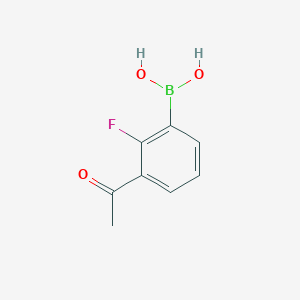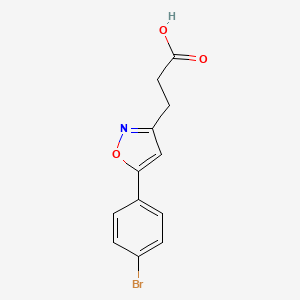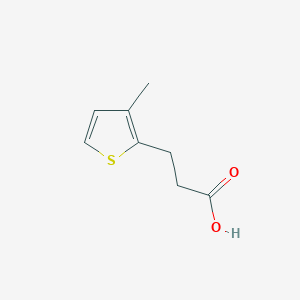
3-(3-Methylthiophen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylthiophen-2-yl)propanoic acid is an organic compound with the molecular formula C8H10O2S. It features a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom, substituted at the 3-position with a methyl group and attached to a propanoic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylthiophen-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-methylthiophene with propanoic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, followed by nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(3-Methylthiophen-2-yl)propanoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antinociceptive and antiallodynic activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to exhibit antinociceptive properties by modulating pain pathways in the central nervous system. The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Thiophen-2-yl)propanoic acid
- 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione
- 2-Amino-3-(thiophen-2-yl)propanoic acid
Uniqueness
3-(3-Methylthiophen-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
3-(3-methylthiophen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h4-5H,2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYPTWCGSILNOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586203 |
Source


|
| Record name | 3-(3-Methylthiophen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25468-85-3 |
Source


|
| Record name | 3-(3-Methylthiophen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
